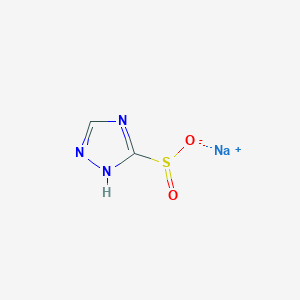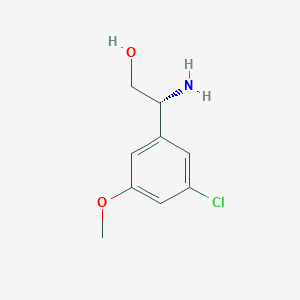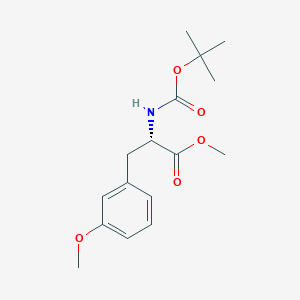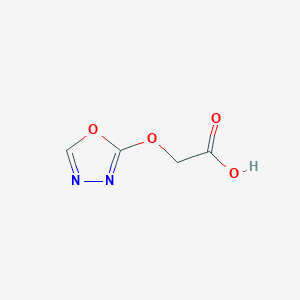
1-(Chloromethyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-methylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a chloromethyl group at the first position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where the formaldehyde acts as a source of the chloromethyl group. The process can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can improve the efficiency of the chloromethylation process . Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of methylated derivatives or other reduced forms.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for various biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in the synthesis of antiviral, antibacterial, and anticancer agents.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-methylpiperazine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, DNA, or other biomolecules, leading to potential therapeutic effects. The compound’s interaction with molecular targets such as enzymes or receptors can modulate biological pathways, resulting in desired pharmacological outcomes .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)piperazine: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylpiperazine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-4-methylpiperazine: Similar structure but with a bromomethyl group, which can lead to different reactivity and biological activity.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel derivatives with enhanced properties .
Propriétés
Formule moléculaire |
C6H13ClN2 |
|---|---|
Poids moléculaire |
148.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-4-methylpiperazine |
InChI |
InChI=1S/C6H13ClN2/c1-8-2-4-9(6-7)5-3-8/h2-6H2,1H3 |
Clé InChI |
GGXUXPYEKBOCDM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)




![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)


![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)
